

Spectroscopic Profile of N-(4-Fluorobenzoyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)piperidine

Cat. No.: B1301799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Fluorobenzoyl)piperidine**, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the verification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

While a complete, published dataset for **N-(4-Fluorobenzoyl)piperidine** is not readily available, the following tables present spectroscopic data for the closely related analogue, *N*-(2,4-Difluorobenzoyl)piperazine. This data serves as a valuable reference point for the expected spectral characteristics of the title compound.

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
2.92	br. s	2H	NCH ₂ (amine site)
3.03	br. s	2H	NCH ₂ (amine site)
3.39	br. s	2H	NCH ₂ (amide site)
3.85	br. s	2H	NCH ₂ (amide site)
6.85	t	1H	ArH
6.96	t	1H	ArH
7.40	m	1H	ArH

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
42.4, 45.3, 45.8, 47.4	NCH ₂
104.4 (t)	CH (Aromatic)
112.5 (dd)	CH (Aromatic)
120.1 (dd)	C (Aromatic)
130.8 (m)	CH (Aromatic)
158.7 (dt)	C (Aromatic)
164.0 (dt)	C (Aromatic)
164.6	C=O (Amide)

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[\[1\]](#)

Table 3: Mass Spectrometry Data

m/z	Ion	Ionization Mode
227	[M+H] ⁺	ESI+

Data corresponds to the protonated molecule of N-(2,4-Difluorobenzoyl)piperazine.[\[1\]](#)

Experimental Protocols

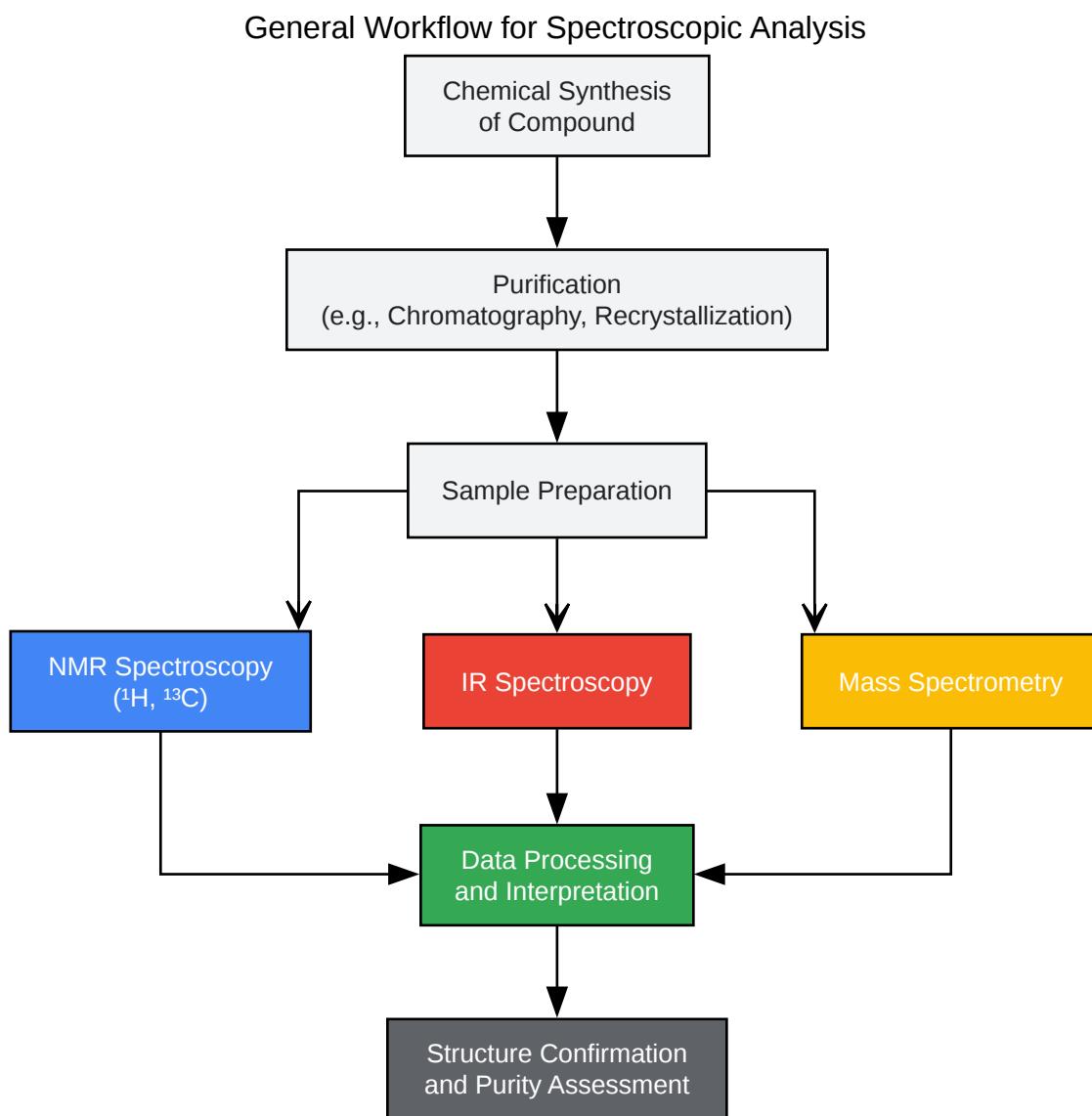
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). For amides, which can exhibit restricted rotation around the C-N bond, temperature-dependent NMR studies may be employed to investigate conformational dynamics. Due to potential proton exchange, amide N-H protons are often best observed in aprotic solvents like DMSO-d_6 .

Infrared (IR) Spectroscopy

For solid samples, a common preparation method is the creation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then compressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of mineral oil to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which measures the interaction of infrared radiation with the sample to identify functional groups based on their vibrational frequencies.


Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for this type of molecule. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This technique is highly sensitive and typically shows the protonated molecule $[M+H]^+$.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **N-(4-Fluorobenzoyl)piperidine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(4-Fluorobenzoyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301799#spectroscopic-data-nmr-ir-ms-of-n-4-fluorobenzoyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com